3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a hydroxy group and a trifluoroethyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(2,2,2-trifluoroethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development where these properties are desirable .
Properties
IUPAC Name |
3-hydroxy-N-(2,2,2-trifluoroethyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)7-17-12(19)10-5-8-3-1-2-4-9(8)6-11(10)18/h1-6,18H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOLKUVLRKNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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